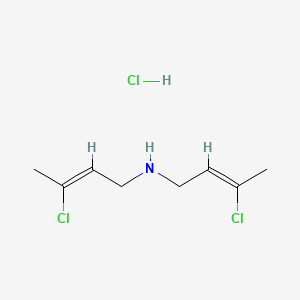
Bis-(3-chloro-but-2-enyl)-amine hydrochloride
Descripción general
Descripción
Bis-(3-chloro-but-2-enyl)-amine hydrochloride, also known as bis-(3-chloro-but-2-enyl)-ammonium chloride, is an anion exchange resin that is used in a variety of laboratory experiments. It is a water-soluble compound that has a wide range of applications in the scientific research field. This compound has a variety of properties that make it an ideal choice for a number of laboratory experiments, including its ability to bind to ions, its solubility in water, and its stability in a variety of conditions.
Aplicaciones Científicas De Investigación
Synthesis Processes : Bis-(2-chloroethyl)amine hydrochloride, a compound similar to Bis-(3-chloro-but-2-enyl)-amine hydrochloride, has been synthesized using diethanol amine, thionyl chloride, and chloroform. This process is noted for being simple, economic, and environmentally friendly (Xiao Cui-ping, 2009).
Catalytic Applications : The catalytic amphiphilic allylation via bis-π-allylpalladium complexes, involving the reaction of activated alkenes and allyl chloride in the presence of a palladium catalyst, has been studied. This methodology includes the formation of bis-allylated amines, suggesting potential applications in organic synthesis (Hiroyuki Nakamura et al., 2001).
Antimicrobial and Antiviral Properties : A study on bis[(2-chlorocarbonyl)phenyl] diselenide, a compound structurally related to Bis-(3-chloro-but-2-enyl)-amine hydrochloride, revealed its potential in creating antimicrobial and antiviral diphenyl diselenides. These compounds showed high activity against Gram-positive bacteria, Gram-negative E. coli, fungi, and certain viruses (M. Giurg et al., 2017).
Ligand Synthesis : The synthesis of a ligand, bis(2-picolyl)(2-hydroxy-3,5-di-tert-butylbenzyl)amine, from bis(2-picolyl)amine and a chloro derivative, indicates the utility of such compounds in creating complex ligands for chemical studies (A. Trösch & H. Vahrenkamp, 2001).
Polymer Synthesis : Bis-(3-chloro-but-2-enyl)-amine hydrochloride-related compounds have been utilized in the synthesis of novel poly(amine imide)s. These polymers, derived from bis(amine anhydride) monomers, exhibit high glass transition temperatures and good thermal stability, suggesting their application in high-performance materials (Quanyuan Zhang et al., 2008).
Dielectric Properties : The organic salt bis(2‐chloroethyl)amine hydrochloride, closely related to Bis-(3-chloro-but-2-enyl)-amine hydrochloride, demonstrates a sharp switching of its dielectric constant near room temperature, attributed to dynamic changes in the cation's state. This suggests potential applications in materials science and electronics (Xiu-Dan Shao et al., 2015).
Biomedical Applications : Poly(amido-amine)s, synthetic tert-amino polymers, are produced by reacting primary or secondary aliphatic amines with bis(acrylamide)s, a process potentially involving compounds like Bis-(3-chloro-but-2-enyl)-amine hydrochloride. These polymers have numerous biomedical applications, including heavy-metal-ion complexation and fabrication of heparin-absorbing materials (P. Ferruti et al., 2002).
Propiedades
IUPAC Name |
(Z)-3-chloro-N-[(Z)-3-chlorobut-2-enyl]but-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2N.ClH/c1-7(9)3-5-11-6-4-8(2)10;/h3-4,11H,5-6H2,1-2H3;1H/b7-3-,8-4-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJWWPNLJUMOGZ-FQXRMGPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNCC=C(C)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CNC/C=C(\Cl)/C)/Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(3-chloro-but-2-enyl)-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)
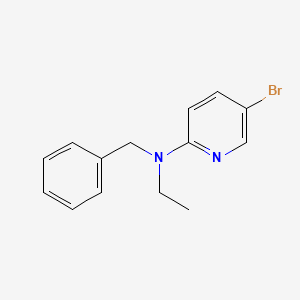
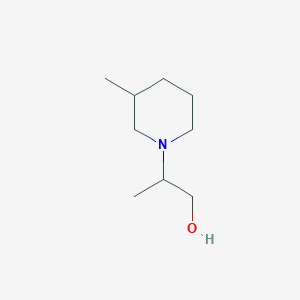
![Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine](/img/structure/B1419132.png)
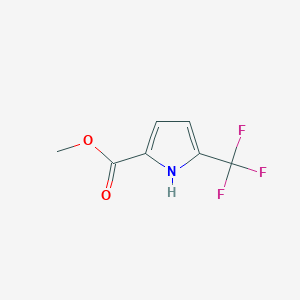

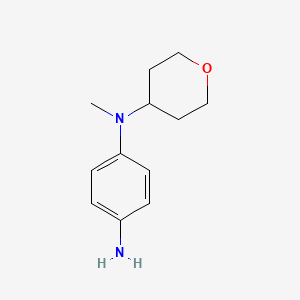

![[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine](/img/structure/B1419142.png)
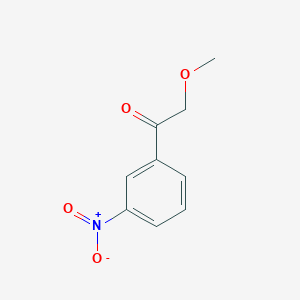

![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1419148.png)
![4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B1419150.png)
![1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine](/img/structure/B1419151.png)